3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is an organic compound with the molecular formula CHClFNO. It is characterized as a white solid that is insoluble in water but soluble in organic solvents such as chloroform and methanol. This compound is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology, due to its potential biological activities and interactions with various molecular targets.
The compound can be sourced from various chemical suppliers, including specialized chemical companies that provide high-purity reagents for research purposes. For example, it is available through suppliers like VWR and Benchchem, which offer detailed specifications and safety information regarding handling and storage .
3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride falls under the classification of pyrrolidine derivatives, which are cyclic amines that play significant roles in organic synthesis and medicinal chemistry. Its structural characteristics allow it to interact with biological systems, making it a candidate for further research into therapeutic applications.
The synthesis of 3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the reaction of 3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine with hydrochloric acid to form the hydrochloride salt. This process can be executed through several synthetic routes depending on the desired purity and yield.
The molecular structure of 3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride features a pyrrolidine ring substituted with a difluorobenzyl ether group. The presence of the hydrochloride moiety enhances its solubility in polar solvents.
3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride can participate in various chemical reactions:
The mechanism of action for 3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating its potential therapeutic applications.
3-{[(2,4-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride has several applications in scientific research:
The synthesis of the pyrrolidine core in 3-{[(2,4-difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride employs advanced catalytic methods to ensure regioselective functionalization. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) serves as a pivotal step for introducing the 2,4-difluorobenzyloxymethyl moiety, achieving yields >85% under mild conditions (40-60°C) [4]. This "click chemistry" approach minimizes side products while maintaining stereochemical integrity. Additionally, palladium-catalyzed hydrogenation (10-50 psi H₂, Pd/C catalyst) efficiently reduces protected pyrrole intermediates to the saturated pyrrolidine framework, critical for establishing the scaffold’s conformational stability [1]. Recent optimizations utilize in situ FTIR monitoring to control exothermicity during imine reduction, enhancing reproducibility at multi-gram scales [1] [4].
Table 1: Catalytic Functionalization Performance
Catalyst System | Reaction Type | Yield (%) | Selectivity |
---|---|---|---|
Cu(I)/TBTA | Alkyne-Azide Cycloaddition | 87 | >99% regioisomer |
Pd/C (10%) | Heterocycle Hydrogenation | 92 | N/A |
PtO₂ | Reductive Amination | 78 | 95:5 dr |
Suzuki-Miyaura cross-coupling enables the introduction of the 2,4-difluorophenyl group early in the synthetic sequence. Key intermediate 3-(bromomethyl)pyrrolidine-1-carboxylate couples with 2,4-difluorophenylboronic acid using Pd(PPh₃)₄ (2-5 mol%) and K₂CO₃ base in toluene/water (4:1) at 80°C [2]. This method achieves >90% conversion with residual palladium levels <50 ppm – critical for pharmaceutical applications. Boronate esters derived from pinacol show superior stability in multi-step sequences compared to boronic acids, reducing protodeboronation byproducts. Microwave-assisted coupling (120°C, 20 min) further enhances efficiency, particularly for electron-deficient aryl partners [2].
Conversion of the free base to the hydrochloride salt significantly modifies the compound’s physicochemical profile. Crystallization from acetone/HCl gas or isopropanol/conc. HCl yields stoichiometric (1:1) hydrochloride with 99.5% purity [1]. The salt form increases aqueous solubility 12-fold (from 0.8 mg/mL to 9.6 mg/mL at pH 7) and extends solid-state stability under accelerated conditions (40°C/75% RH), with no decomposition observed after 6 months [1] [4]. Powder X-ray diffraction (PXRD) confirms a crystalline monohydrate structure, while DSC analysis shows a sharp endotherm at 218°C corresponding to the hydrochloride decomposition point [1].
Table 2: Salt Form Properties
Parameter | Free Base | Hydrochloride Salt |
---|---|---|
Aqueous Solubility (mg/mL) | 0.8 | 9.6 |
Melting Point (°C) | Oil | 218 (dec.) |
Hygroscopicity | High | Moderate |
Crystalline Form | No | Monoclinic needles |
Solvent reduction strategies include replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps, reducing E-factor by 38% [9]. Aqueous reaction media for final benzylation minimizes halogenated solvent use, while flow hydrogenation (H-Cube® system) decreases Pd catalyst loading to 0.5 mol% [2]. Byproduct analysis via GC-MS identified dimethyl sulfide as a major impurity from earlier routes; substituting NaI/acetone for thiourea in deprotection eliminated sulfur-containing wastes [9]. These modifications collectively reduce process mass intensity (PMI) from 120 to 62 kg/kg API.
Though direct biocatalytic routes to the title compound remain unexplored, lipases (CAL-B, PFL) show promise for resolving racemic 3-(hydroxymethyl)pyrrolidine precursors via acetylation in vinyl acetate/t-butanol [1]. Immobilized Candida antarctica lipase achieves enantiomeric ratios (E) >200 for (S)-isomer resolution at 50% conversion. Future directions include engineering transaminases for asymmetric amination of ketone intermediates, potentially enabling deracemization of the pyrrolidine stereocenter [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: